N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide
Description
N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide is a benzamide derivative characterized by a central diketonic backbone (C=O groups at positions 1 and 2 of the ethyl chain) substituted with a phenyl group and a 2-oxopyrimidinyl moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. Benzamide derivatives are widely studied for their roles in ion channel modulation, enzyme inhibition, and antimicrobial activity .
Properties
IUPAC Name |
N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-16(14-8-3-1-4-9-14)17(22-13-7-12-20-19(22)25)21-18(24)15-10-5-2-6-11-15/h1-13,17H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNMANGKFZWINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)N3C=CC=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H13N3O2 |
| CAS Number | 300375-35-3 |
| Molecular Weight | 269.28 g/mol |
The compound is characterized by the presence of a benzamide structure linked to a pyrimidine derivative, which is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can lead to potential applications in skin whitening and pigmentation disorders .
- Antimicrobial Activity : Benzamide derivatives have been reported to possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Antioxidant Properties : Certain studies have demonstrated that similar compounds exhibit significant antioxidant activity, scavenging free radicals and reducing oxidative stress in cells .
Case Study 1: Tyrosinase Inhibition
In a study examining the tyrosinase inhibitory effects of various benzamide derivatives, it was found that certain structural modifications significantly enhanced inhibitory potency. For example, compounds with hydroxyl substitutions showed IC50 values lower than those of standard inhibitors like kojic acid. The study suggests that the presence of specific functional groups can enhance the biological activity of benzamide derivatives .
Case Study 2: Antimicrobial Efficacy
A series of benzamides, including those related to this compound, were tested against various bacterial strains. The results indicated that some derivatives exhibited considerable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential therapeutic applications in treating bacterial infections .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of benzamides, including N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide, exhibit promising anticancer activities. For instance, compounds with similar structures have been evaluated for their effects on human cancer cell lines, demonstrating significant cytotoxicity against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Benzamide derivatives have also shown considerable antimicrobial properties. Research has highlighted their effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of pyrimidine moieties has been linked to enhanced biological activity, suggesting that this compound may possess similar antimicrobial effects .
Insecticidal and Fungicidal Applications
In agrochemical research, compounds related to this compound have been designed as potential pesticides. Studies have reported that specific benzamide derivatives exhibit strong larvicidal and fungicidal activities against various pests and fungal pathogens. The efficacy of these compounds suggests that they could serve as lead structures for developing new agricultural chemicals .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features
The compound’s core structure aligns with other N-substituted benzamides but distinguishes itself via the 2-oxopyrimidinyl group. Key comparisons include:
Crystallographic Insights :
- The extended conjugation in N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide may enhance binding to enzymes or receptors via additional hydrogen bonds or van der Waals interactions.
Yield Considerations :
Pharmacological and Biochemical Activities
Key Observations :
Molecular Interactions and Binding
- Hydrogen Bonding : The pyrimidinyl group in the target compound can act as a dual H-bond acceptor (via carbonyl and ring nitrogen), akin to interactions seen in SARS-CoV-2 Mpro inhibitors .
- Hydrophobic Effects : The phenyl group at C2 contributes to hydrophobic packing, similar to N-(2-oxo-2-phenylacetyl)benzamide’s crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
